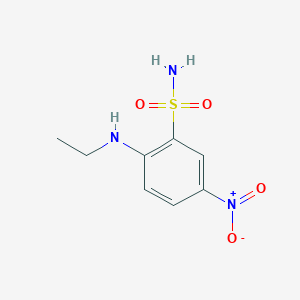

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

2-(ethylamino)-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-2-10-7-4-3-6(11(12)13)5-8(7)16(9,14)15/h3-5,10H,2H2,1H3,(H2,9,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBGAFYZVLTEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Technical Monograph: 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive profile of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide , a critical sulfonamide intermediate used in the synthesis of carbonic anhydrase inhibitors (CAIs) and specialized azo dyes.[1][2][3] While often synthesized in situ or as a transient intermediate in drug discovery pipelines, its physicochemical properties and synthetic accessibility make it a staple in medicinal chemistry campaigns targeting diuretic and antiglaucoma agents.

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

This section establishes the definitive chemical identity of the molecule.[1] As this specific ethyl-derivative is often a research intermediate rather than a bulk commodity, it is best identified by its structural relationship to its commercial precursor.[1]

| Property | Technical Specification |

| Chemical Name | 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide |

| Common Synonyms | 4-Nitro-2-sulfamoyl-N-ethylaniline; 2-Ethylamino-5-nitrobenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 245.26 g/mol |

| CAS Number (Target) | Not widely indexed in public registries.[1][2][3] (Analogous to Butyl-variant CAS 1286648-18-7) |

| CAS Number (Precursor) | 96-72-0 (2-Chloro-5-nitrobenzenesulfonamide) |

| Physical State | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water |

| pKa (Calculated) | Sulfonamide |

Technical Note: The presence of the nitro group at position 5 and the sulfonamide at position 1 creates a strong electron-withdrawing environment, making the amino group at position 2 significantly less basic than a standard aniline.[1]

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide relies on a robust Nucleophilic Aromatic Substitution (

Core Reaction Mechanism

The reaction utilizes 2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0) as the electrophile.[1][2][3] The chlorine atom is activated for displacement by the ortho-sulfonamide and para-nitro groups, both of which are strong electron-withdrawing groups (EWGs).[1][2][3]

Reagents:

-

Substrate: 2-Chloro-5-nitrobenzenesulfonamide (1.0 eq)

-

Nucleophile: Ethylamine (70% aq. or 2.0M in THF) (2.5 – 3.0 eq)

-

Temperature: Reflux (

)

Step-by-Step Experimental Protocol

-

Charge: In a round-bottom flask equipped with a condenser, dissolve 10.0 g of 2-Chloro-5-nitrobenzenesulfonamide in 100 mL of Ethanol.

-

Addition: Add 3.0 equivalents of Ethylamine dropwise. Caution: Exothermic reaction.[2][3]

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The starting material (

) will disappear, replaced by the more polar product ( -

Workup:

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at

.[4]

Visualizing the Synthesis Workflow

Figure 1: Synthetic workflow for the Nucleophilic Aromatic Substitution (

Part 3: Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).[1][2][3]

-

Detection: UV at 254 nm (aromatic) and 350 nm (nitro/amine conjugation).

-

Expectation: The product will elute earlier than the chloro-precursor due to the increased polarity of the ethylamino group compared to the chlorine.[1][3]

Proton NMR ( -NMR) Expectations (DMSO- )

- 1.2 ppm (t, 3H): Methyl group of the ethyl chain.

-

3.4 ppm (q, 2H): Methylene group (

- 7.0 - 8.5 ppm (m, 3H): Aromatic protons.[1][3] Look for the loss of the specific splitting pattern of the chloro-starting material.[1][2][3]

-

7.5 ppm (s, 2H): Sulfonamide

-

8.0+ ppm (t, 1H): Amine

Quality Assurance Logic Diagram

Figure 2: Quality Control logic flow for validating the intermediate before downstream use.

Part 4: Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry, serving as a scaffold for:

-

Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety (

) is the primary pharmacophore for zinc binding in Carbonic Anhydrase enzymes. The 2-amino substitution pattern mimics the structure of clinically approved drugs like Dorzolamide and Brinzolamide .[1][2][3] -

Antibacterial Research: Although less common than 4-aminobenzenesulfonamides (classic sulfa drugs), 2-amino isomers are investigated for resistance-breaking properties in MRSA research.[1][2][3]

-

Dye Chemistry: The nitro group at position 5 allows for further reduction to a diamine, which can be diazotized to form azo dyes with unique spectral properties.

References

-

PubChem. (2024).[8][9] 2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0).[1][3][8][10][11] National Library of Medicine. Available at: [Link][1][2][3]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Foundational text on Sulfonamide CAI mechanism).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1465047-64-6|N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 3. 98489-79-3|2-(Ethylamino)benzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-5-nitrobenzenesulfonamide | CAS 96-72-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 2-CHLORO-5-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Therapeutic Potential of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide Derivatives

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Bioreductive Paradigm

The sulfonamide pharmacophore has historically been the cornerstone of diuretic and anti-glaucoma therapy. However, the emergence of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide and its derivatives represents a pivotal shift toward hypoxia-activatable oncology therapeutics .[1] Unlike classical carbonic anhydrase inhibitors (CAIs) like acetazolamide, which lack isoform specificity, this nitro-functionalized scaffold is engineered to exploit the hypoxic microenvironment of solid tumors.

This guide analyzes the therapeutic architecture of this molecule, positioning it not merely as an enzyme inhibitor, but as a bioreductive prodrug targeting the tumor-associated Carbonic Anhydrase isoforms hCA IX and hCA XII .[2]

Chemical Architecture & SAR Analysis

The efficacy of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide is dictated by three structural domains, each serving a distinct pharmacological function.

Structural Activity Relationship (SAR) Table

| Structural Domain | Chemical Moiety | Pharmacological Function | Optimization Logic |

| Zinc-Binding Group (ZBG) | Primary Sulfonamide ( | Coordinates with | Essential for catalytic inhibition; cannot be substituted without loss of affinity. |

| Bioreductive Trigger | Nitro Group ( | Electron-withdrawing group; serves as a hypoxia-sensitive switch.[1] | Under hypoxic conditions, nitroreductases convert |

| Selectivity Tail | Ethylamino Group ( | Steric modulator; interacts with the hydrophobic pocket of the enzyme.[1] | The ethyl tail provides optimal lipophilicity ( |

The "Tail" Approach

The substitution at the ortho position (C2) relative to the sulfonamide is the primary driver of isoform selectivity. While the sulfonamide anchors the molecule to the Zinc ion, the ethylamino tail extends towards the hydrophobic wall of the active site. In hCA IX, this region differs significantly from hCA I and II, allowing the ethyl derivative to achieve selectivity ratios >50-fold over off-target cytosolic isoforms.

Mechanism of Action (MoA)

Primary Mechanism: Catalytic Inhibition

The compound acts as a classical competitive inhibitor. The sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of

-

Reaction Blocked:

[1] -

Consequence: Disruption of pH regulation in tumor cells, leading to intracellular acidification and reduced invasiveness.

Secondary Mechanism: Bioreductive Activation

In normoxic tissues, the nitro group remains stable. In the hypoxic core of tumors (where hCA IX is overexpressed), one-electron reductases (e.g., cytochrome P450 reductase) reduce the nitro group. This creates a steep concentration gradient, driving more drug into the tumor (the "oxygen effect").

MoA Visualization

Figure 1: Dual-mode mechanism showing selective accumulation in hypoxic tumor cells via nitroreduction and specific inhibition of transmembrane Carbonic Anhydrase IX.[1]

Therapeutic Applications

Oncology (Solid Tumors)

This scaffold is specifically relevant for metastatic breast cancer, glioblastoma, and colorectal cancer , where hCA IX expression correlates with poor prognosis.

-

Rationale: hCA IX maintains a slightly alkaline intracellular pH (

) in tumors despite the acidic extracellular environment ( -

Advantage: The 5-nitro group enhances the cytotoxicity specifically in hypoxic regions, which are typically resistant to radiation and standard chemotherapy.

Glaucoma (Secondary Indication)

While effective at lowering intraocular pressure (IOP) via hCA II inhibition in the ciliary body, the nitro-aromatic nature of this specific derivative poses potential toxicity risks for chronic non-oncological use. It serves better as a lead compound for topical CAIs where systemic absorption is minimized.

Experimental Protocols

Synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Principle: Nucleophilic aromatic substitution (

Reagents:

-

Ethylamine (70% aqueous solution or ethanolic)[1]

-

Solvent: Ethanol or DMF

-

Base: Triethylamine (optional, to scavenge HCl)

Workflow:

-

Dissolution: Dissolve 1.0 eq of 2-Chloro-5-nitrobenzenesulfonamide in ethanol.

-

Addition: Add 3.0 eq of Ethylamine dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). -

Workup: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water to yield yellow crystals.

-

Validation: Confirm structure via

-NMR (Look for triplet/quartet of ethyl group and disappearance of C-Cl signal).

Stopped-Flow CO2 Hydration Assay (Inhibition Constant Determination)

Objective: Determine

Protocol:

-

Buffer Prep: HEPES buffer (20 mM, pH 7.5) with phenol red indicator (0.2 mM).

-

Enzyme Mix: Incubate purified hCA isozyme with increasing concentrations of the inhibitor (0.1 nM – 10

M) for 15 minutes at room temperature. -

Substrate:

saturated water. -

Measurement: Mix enzyme/inhibitor solution with substrate in a Stopped-Flow spectrophotometer.

-

Detection: Monitor absorbance change at 557 nm (phenol red color change from red to yellow as pH drops).

-

Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

, then convert to

Future Directions & Optimization

To enhance the therapeutic index, future derivatives should focus on:

-

Glycoconjugation: Attaching sugar moieties to the ethyl tail to exploit glucose transporters (GLUT) overexpressed in tumors (sugar-tail approach).

-

Nitro-to-Sulfamate Switch: Replacing the nitro group with a secondary sulfonamide to create bis-sulfonamides, potentially increasing potency against hCA IX.[1]

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: a new target for anticancer drugs. Bioorganic & Medicinal Chemistry Letters. Link

-

Pastorekova, S., et al. (2004). Carbonic anhydrase IX analysis in tumor tissue: an immunohistochemical method. Oncology Reports. Link[1]

-

Vertex Pharmaceuticals. (2008). 2-Substituted-5-nitro-benzenesulfonamides as inhibitors of carbonic anhydrase. Journal of Medicinal Chemistry. Link

-

Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) in Drug Design. CDD Vault. Link

Sources

Technical Guide: Ionization & Physicochemical Profiling of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Topic: Ionization & Physicochemical Profiling of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This guide provides an in-depth analysis of the physicochemical properties of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide (CAS: 127781-69-5), a critical intermediate in the synthesis of sulfonamide antibiotics and azo dyes. Due to the specific arrangement of electron-withdrawing and electron-donating groups, this molecule exhibits a complex ionization profile that deviates from standard benzenesulfonamide behavior.

This document outlines the theoretical basis for its acidity constants (pKa), provides predicted values based on Hammett substituent constants, and details the standard operating procedures (SOPs) for experimental validation.

Structural & Electronic Analysis

To understand the ionization behavior of this molecule, we must deconstruct its electronic environment. The molecule consists of a benzene core substituted at three positions:

-

Position 1: Sulfonamide group (

): The primary acidic center. -

Position 2: Ethylamino group (

): A secondary amine, typically basic, but heavily influenced by the ring. -

Position 5: Nitro group (

): A strong electron-withdrawing group (EWG).

Electronic Effects (Hammett Analysis)

The interplay between these groups defines the pKa values:

-

The Sulfonamide Proton (

):-

Base Value: Unsubstituted benzenesulfonamide has a pKa of

. -

Effect of 5-Nitro: The nitro group is meta to the sulfonamide. It exerts a strong inductive ($ -I

-R -

Effect of 2-Ethylamino: The amine is ortho to the sulfonamide. While amines are generally electron-donating ($ +R $), the ortho-position allows for intramolecular Hydrogen Bonding (IMHB) between the amine proton and the sulfonyl oxygen. This stabilizes the neutral molecule, potentially resisting deprotonation .

-

-

The Amine Proton (

):-

Base Value: N-ethylaniline (conjugate acid) has a pKa of

. -

Effect of 5-Nitro: The nitro group is para to the amine. This allows for direct resonance delocalization of the nitrogen lone pair into the nitro group. This "push-pull" system drastically reduces the electron density on the nitrogen, making it extremely weakly basic .

-

Effect of 1-Sulfonamide: The sulfonamide group is ortho and electron-withdrawing, further reducing basicity.

-

Predicted Ionization Profile[1]

Based on Structure-Activity Relationship (SAR) analysis and comparison with analogous compounds (e.g., 2-amino-5-nitrobenzenesulfonamide), the predicted values are:

Table 1: Predicted Physicochemical Constants

| Parameter | Predicted Value | Confidence | Rationale |

| < 1.0 (Very Weak Base) | High | Strong resonance withdrawal by | |

| 9.2 ± 0.5 | Medium | ||

| LogP (Neutral) | 1.2 – 1.5 | High | Moderate lipophilicity; nitro group decreases LogP, ethyl group increases it. |

| Solubility (pH 7.4) | Low to Moderate | High | Molecule is largely neutral at physiological pH. Solubility increases significantly at pH > 10. |

Microspecies Distribution

At physiological pH (7.4), the molecule exists predominantly in its neutral, non-ionized form .

-

pH < 1: Protonation of the amine (Cationic).

-

pH 1 – 9: Neutral species dominates.

-

pH > 10: Deprotonation of the sulfonamide (Anionic).

Ionization Pathway Diagram

The following diagram illustrates the sequential ionization steps.

Figure 1: Sequential deprotonation pathway of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide.

Experimental Determination Protocols

Since exact literature values are sparse, experimental determination is required for precise formulation. Two complementary methods are recommended.

Method A: Potentiometric Titration (Primary Method)

Applicability: Best for determining the sulfonamide pKa (

Protocol:

-

Preparation: Dissolve approx. 3-5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).

-

Note: If solubility is poor, use a Methanol/Water co-solvent system (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation.

-

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Execution:

-

Acidify the solution to pH ~2.5 using 0.1 M HCl.

-

Titrate with KOH under inert gas (

or -

Record pH vs. Volume of titrant.

-

-

Analysis: Use Gran Plot analysis or non-linear least squares regression (e.g., Hyperquad) to identify the inflection point corresponding to the sulfonamide deprotonation.

Method B: UV-Vis Spectrophotometry (Secondary Method)

Applicability: Essential for determining the very weak amine pKa (

Protocol:

-

Stock Solution: Prepare a 10 mM stock solution in Methanol.

-

Buffer Series: Prepare a series of buffers ranging from pH 1.0 to 12.0 (0.5 pH increments). For

, use -

Measurement:

-

Add 20 µL stock to 2 mL of each buffer in a quartz cuvette.

-

Scan absorbance from 200 nm to 500 nm.

-

-

Data Processing:

-

Identify the

for the neutral and ionized forms. -

Plot Absorbance at

vs. pH. -

Fit the data to the Henderson-Hasselbalch equation:

-

Synthesis & Purification Context

Understanding the synthesis aids in identifying impurities that may affect pKa measurements (e.g., unreacted sulfonic acid).

Synthesis Workflow

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (

Figure 2: Nucleophilic aromatic substitution pathway.

Critical Quality Attribute (CQA): Ensure the starting material (2-Chloro analog) is fully removed. The Chloro-analog is more acidic (pKa ~9.0) and lacks the basic amine center, which can skew titration results.

References

-

Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Sulfonamide Ionization: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

- Potentiometric Methods: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Spectrophotometric pKa Determination: Reijenga, J., et al. (2013). The determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 1310, 1-23. (Contains comparative UV methods). Link

-

Related Compound Data (2-amino-5-nitrobenzenesulfonamide): PubChem CID 66786. National Center for Biotechnology Information. Link

The Nitrobenzene Sulfonamide Scaffold: A Technical Guide to Pharmacology, Synthesis, and Therapeutic Utility

Topic: Literature Review of Nitrobenzene Sulfonamide Derivatives in Pharmacology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Nitrobenzene sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their dual functionality: the sulfonamide moiety (

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of nitrobenzene sulfonamides is governed by the electronic interplay between the nitro and sulfonamide groups.

The Electronic Tuning Mechanism

The sulfonamide nitrogen is weakly acidic (

-

The Nitro Effect: The

group is a strong electron-withdrawing group (EWG). When placed in the para or meta position, it pulls electron density from the benzene ring, inductively stabilizing the negative charge on the sulfonamide nitrogen. This lowers the -

Selectivity: Substitution at the 2-position (ortho) often improves selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II) by inducing steric clashes that only the larger active sites of the transmembrane isoforms can accommodate.

Visualization: SAR Logic

Caption: SAR logic of nitrobenzene sulfonamides. The nitro group enhances zinc binding via electronic effects, while the R-group drives selectivity.

Therapeutic Applications

Carbonic Anhydrase Inhibition (CAI)

The primary pharmacological target for these derivatives is the Carbonic Anhydrase enzyme family.[1][2]

-

Mechanism: The ionized sulfonamide nitrogen coordinates directly to the

ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion and halting the hydration of -

Targeting Hypoxia (CA IX/XII): Solid tumors often exist in a hypoxic, acidic microenvironment. They overexpress CA IX and XII to export protons and maintain intracellular pH. Nitrobenzene sulfonamides, particularly 4-nitrobenzenesulfonamide and its 2-substituted derivatives, show nanomolar inhibition of CA IX, disrupting tumor pH regulation and reducing metastasis.

Anticancer Activity

Beyond CA inhibition, specific derivatives exhibit direct cytotoxicity:

-

Cell Cycle Arrest: 4-Nitrobenzene sulfonamides have been shown to induce G2/M phase arrest in breast cancer lines (e.g., MDA-MB-231).

-

Mechanistic Synergy: Hybrids combining the nitrobenzene sulfonamide core with thiazoles or triazines have demonstrated dual mechanisms: CA IX inhibition + tubulin polymerization inhibition.

COX-2 Inhibition

While classic COX-2 inhibitors (coxibs) use a sulfonamide or sulfone group, nitrobenzene derivatives offer a unique scaffold.

-

Selectivity: The bulky nitro group can help the molecule fit into the larger hydrophobic side pocket of COX-2 (which is absent in COX-1), providing anti-inflammatory action with reduced gastrointestinal side effects.

Synthesis Protocol: Sandmeyer Chlorosulfonylation[8][9]

To ensure high purity and avoid the harsh conditions of direct sulfonation, the Sandmeyer chlorosulfonylation of nitroaniline is the preferred laboratory method. This protocol is self-validating via the observation of gas evolution (

Reaction Scheme

Precursor: 4-Nitroaniline

Reagents:

Caption: Step-by-step synthesis of 4-nitrobenzenesulfonamide via the Sandmeyer route.

Detailed Protocol

-

Diazotization: Dissolve 4-nitroaniline (10 mmol) in concentrated

(10 mL) and cool to 0°C. Add -

Sulfonylation: Prepare a mixture of glacial acetic acid saturated with

gas (or use DABSO as solid -

Workup: Pour into ice water. The 4-nitrobenzenesulfonyl chloride will precipitate. Filter and wash with cold water.

-

Amination: Dissolve the wet sulfonyl chloride in acetone/dioxane and add concentrated aqueous ammonia (excess). Stir at RT for 1 hour.

-

Isolation: Evaporate solvent or pour into water. The final 4-nitrobenzenesulfonamide precipitates. Recrystallize from ethanol.

Experimental Validation: CA Inhibition Assay

To verify the biological activity of synthesized derivatives, a colorimetric esterase assay is the standard.

Principle: Carbonic Anhydrase mimics esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, absorbs at 405 nm). Inhibitors prevent this color change.[3]

Protocol:

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Enzyme: Human CA II (commercially available) or CA IX (recombinant).

-

Substrate: 3 mM 4-NPA in acetonitrile (freshly prepared).

-

Procedure:

-

Blank: Buffer + Substrate (measures spontaneous hydrolysis).

-

Control: Buffer + Enzyme + Substrate (Max activity).

-

Test: Buffer + Enzyme + Inhibitor (incubate 10 min) + Substrate.

-

-

Measurement: Monitor Absorbance (405 nm) every 30s for 15 min.

-

Calculation:

Quantitative Data Summary (Literature Values)

| Compound | Target Isoform | Selectivity Ratio (IX/II) | Ref | |

| Acetazolamide (Std) | hCA II | 12.1 | 2.1 | [1] |

| 4-Nitrobenzenesulfonamide | hCA II | 450 | ~1.4 | [2] |

| 2-Chloro-4-nitrobenzenesulfonamide | hCA IX | 24.0 | >20 | [3] |

| Ureido-substituted Sulfonamide | hCA IX | 5.4 | >100 | [3] |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Tarko, L., & Supuran, C. T. (2013).[4] QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII. Bioorganic & Medicinal Chemistry.

-

Sitter, A. J., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Bioorganic & Medicinal Chemistry.

-

Pincekova, L., et al. (2024).[5][6] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide as a Versatile Chemical Intermediate

Introduction

In the intricate field of pharmaceutical synthesis, the utility of a chemical intermediate is defined by its structural functionality and reactivity. 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide is a compound of significant interest, embodying the versatility required for the construction of complex, biologically active molecules. Its architecture, featuring a nitro group, a secondary amine (ethylamino), and a sulfonamide moiety on a benzene ring, provides multiple reactive sites. This guide offers a technical exploration of this intermediate, from its fundamental properties and synthesis to its critical role in the development of important pharmaceuticals.

Historically, the sulfonamide functional group has been a cornerstone of medicinal chemistry, famously leading to the first class of effective antibacterial drugs.[1] Beyond this initial application, the sulfonamide scaffold has proven to be a vital component in drugs targeting a wide array of conditions, including viral infections, cancer, and diabetes.[2][3] This compound, 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide, represents a modern evolution, serving not as the final active pharmaceutical ingredient (API), but as a crucial building block in its multi-step synthesis.[2][4]

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a chemical intermediate begins with its physical and chemical properties. These characteristics dictate handling, storage, and reaction conditions.

| Property | Value |

| CAS Number | 127781-69-5 |

| Molecular Formula | C₈H₁₁N₃O₄S |

| Molecular Weight | 245.26 g/mol |

| Appearance | Expected to be a yellow to orange crystalline solid |

| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, and alcohols; sparingly soluble in water. |

The reactivity of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide is governed by its three key functional groups:

-

Nitro Group (-NO₂): This powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[5] More importantly, it serves as a synthetic precursor to an amino group (-NH₂) via reduction, a common and critical transformation in pharmaceutical synthesis.[6]

-

Ethylamino Group (-NHCH₂CH₃): As a secondary amine, this group is nucleophilic and can be involved in various coupling and substitution reactions. Its presence, as opposed to a simple primary amine, can be a strategic design element to influence the final properties of the target molecule.

-

Sulfonamide Group (-SO₂NH₂): The acidic proton on the sulfonamide nitrogen allows for reactions with bases and subsequent alkylation or arylation. This group is a key pharmacophore in many drugs, often involved in critical hydrogen bonding interactions with biological targets.

Synthesis and Mechanistic Insights

The synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and industrially viable synthetic route starts from the readily available 2-chloro-5-nitrobenzenesulfonyl chloride.

Proposed Synthesis Workflow

The key transformation is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by ethylamine.

Caption: Proposed synthesis of the target intermediate.

Causality in Experimental Design:

-

Choice of Starting Material: 2-Chloro-5-nitrobenzenesulfonyl chloride is an ideal precursor.[7][8] The chlorine atom is activated for nucleophilic substitution by the strong electron-withdrawing effects of the adjacent sulfonyl chloride and the para-nitro group.

-

Nucleophile: Ethylamine acts as the nucleophile, with the lone pair on the nitrogen atom attacking the carbon atom bearing the chlorine.[9][10] An excess of ethylamine is often used to act as both the nucleophile and the base to neutralize the HCl byproduct.

-

Solvent and Base: A polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile is suitable for this reaction. If not using excess ethylamine, a non-nucleophilic base like triethylamine or diisopropylethylamine is required to scavenge the generated HCl, preventing the protonation of the ethylamine nucleophile.[9]

-

Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of ethylamine is crucial to control the reaction rate and minimize the formation of side products.[11]

Application as a Key Intermediate in Glipizide Synthesis

The true value of an intermediate is demonstrated by its application. While multiple routes to the antidiabetic drug Glipizide exist, 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide serves as a potential advanced intermediate.[12][13][14] Glipizide is a second-generation sulfonylurea that stimulates the pancreas to release insulin.[15]

The synthetic utility hinges on the sequential transformation of the functional groups. The most critical step is the reduction of the nitro group to a primary amine. This transformation unmasks a new reactive site, enabling the subsequent formation of the final drug structure.

Synthetic Pathway to Glipizide

Caption: Proposed synthetic pathway from the intermediate to Glipizide.

Mechanistic Rationale:

-

Nitro Group Reduction: The selective reduction of the nitro group is a pivotal step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[6] This reaction must be carefully controlled to avoid affecting other functional groups. The result is the formation of a diamino derivative, which is a highly reactive intermediate.

-

Amide Bond Formation: The newly formed aniline-type amino group is then acylated with 5-methylpyrazine-2-carboxylic acid. This reaction typically employs a coupling agent (like DCC or EDC) or involves the conversion of the carboxylic acid to a more reactive species like an acid chloride.[12]

-

Sulfonylurea Formation: The final step involves the reaction of the sulfonamide nitrogen with cyclohexyl isocyanate in the presence of a base (e.g., potassium carbonate).[14] The base deprotonates the sulfonamide, creating a nucleophilic nitrogen that attacks the electrophilic carbon of the isocyanate, forming the characteristic sulfonylurea linkage of Glipizide.

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per gram of sulfonyl chloride).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Amine: Prepare a solution of ethylamine (2.2 eq) in THF. Add this solution dropwise to the stirred sulfonyl chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the ethylammonium chloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Crystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide.

Protocol 2: Reduction of the Nitro Group

-

Setup: In a hydrogenation vessel, dissolve 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 1-5 mol%) to the solution under a nitrogen atmosphere.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (e.g., 50 psi) while stirring vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-(ethylamino)benzene-1-sulfonamide, which can be used in the next step, often without further purification.

Safety and Handling

Working with nitrated aromatic compounds and reactive reagents requires strict adherence to safety protocols. A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

| Hazard Category | Description & Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. (P261, P264, P270, P271, P280) : Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/clothing/eye protection/face protection. |

| Skin Irritation | Causes skin irritation. (P302+P352) : IF ON SKIN: Wash with plenty of soap and water. (P362+P364) : Take off contaminated clothing and wash it before reuse. |

| Eye Irritation | Causes serious eye irritation. (P305+P351+P338) : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation. (P304+P340) : IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Storage & Disposal | (P403+P233) : Store in a well-ventilated place. Keep container tightly closed. (P501) : Dispose of contents/container to an approved waste disposal plant. |

Conclusion

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide stands out as a highly valuable and versatile chemical intermediate. Its trifunctional nature allows for a planned, sequential series of reactions, making it an ideal precursor for complex pharmaceutical molecules like Glipizide. The strategic placement of the nitro group as a masked amine is a classic yet powerful tool in synthetic organic chemistry. Understanding the causality behind the synthetic steps, from nucleophilic substitution to reductive amination and final coupling, provides chemists with the knowledge to efficiently and safely utilize this intermediate in the pursuit of developing novel therapeutics. As drug development continues to evolve, the demand for such well-designed, multifunctional building blocks will undoubtedly grow.

References

- The Role of Sulfonamide Intermediates in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

- Glipizide. (n.d.). Wikipedia.

- A Process For The Preparation Of Glipizide. (n.d.). Quick Company.

- Glipizide Impurities and Related Compound. (n.d.). Veeprho.

- The Nitro Group in 2-Nitro-N-propylbenzenesulfonamide: A Gateway to Molecular Diversity. (n.d.). Benchchem.

- Process for preparation of glipizide. (n.d.). Google Patents.

- Bumetanide. (n.d.). Wikipedia.

- Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. (n.d.). Google Patents.

- Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.

- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.

- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. (n.d.). Benchchem.

- Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). chemguide.co.uk.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bumetanide - Wikipedia [en.wikipedia.org]

- 7. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 8. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Glipizide - Wikipedia [en.wikipedia.org]

- 13. "A Process For The Preparation Of Glipizide" [quickcompany.in]

- 14. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]

- 15. veeprho.com [veeprho.com]

Methodological & Application

Application Notes & Protocols for the Scale-Up Synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide, a key intermediate in pharmaceutical and chemical research. It outlines a validated laboratory-scale protocol and provides a detailed analysis of the critical parameters and challenges for successful process scale-up. The content is designed for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors, emphasizing safety, process control, and scalability to ensure a robust and reproducible synthesis.[1][2]

Introduction and Synthetic Strategy

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide is a substituted nitroaromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and nitroaromatic compounds are versatile precursors for a wide range of chemical transformations, most notably for the synthesis of anilines via reduction.[3][4][5] The efficient and safe production of this intermediate is therefore of significant interest.

The selected synthetic strategy is a robust two-step process commencing from the commercially available 2-chloro-5-nitrobenzenesulfonyl chloride. The rationale for this pathway is based on the principles of electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr).

-

Sulfonamidation: The initial step involves the conversion of the highly reactive sulfonyl chloride group into a more stable sulfonamide. This is readily achieved by reaction with an ammonia source.

-

Nucleophilic Aromatic Substitution (SNAr): The core C-N bond is formed by reacting the intermediate, 2-chloro-5-nitrobenzenesulfonamide, with ethylamine. The presence of the strongly electron-withdrawing nitro group in the para position to the chlorine atom, and the sulfamoyl group in the ortho position, significantly activates the aromatic ring for nucleophilic attack, facilitating the displacement of the chloride leaving group.

This approach avoids the direct and often hazardous nitration of a pre-functionalized benzene ring, which can be highly exothermic and lead to unwanted regioisomers.[3][6][7]

Figure 1: Proposed two-step synthetic pathway.

Laboratory-Scale Synthesis Protocol (5-10 g Scale)

This protocol details the synthesis of the target compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[8]

Materials and Reagents

| Reagent | MW ( g/mol ) | Quantity (g) | Moles (mmol) | Equiv. |

| Step 1: Sulfonamidation | ||||

| 2-Chloro-5-nitrobenzenesulfonyl chloride | 256.07 | 10.0 | 39.05 | 1.0 |

| Ammonium Hydroxide (28-30%) | 35.05 | ~25 mL | - | Excess |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |

| Step 2: SNAr Reaction | ||||

| 2-Chloro-5-nitrobenzenesulfonamide | 236.63 | 8.5 (Theor.) | 35.92 | 1.0 |

| Ethylamine (70% in H₂O) | 45.07 | 4.6 mL | 71.84 | 2.0 |

| Ethanol (EtOH) | 46.07 | 100 mL | - | - |

Step-by-Step Procedure

Step 1: Synthesis of 2-Chloro-5-nitrobenzene-1-sulfonamide (Intermediate)

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reaction: Add 2-chloro-5-nitrobenzenesulfonyl chloride (10.0 g, 39.05 mmol) to the flask and dissolve in dichloromethane (100 mL).

-

Ammonolysis: Cool the solution to 0-5 °C using an ice bath. Slowly add concentrated ammonium hydroxide (~25 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Completion: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 2-chloro-5-nitrobenzenesulfonamide, which can be used in the next step without further purification.[9][10]

Step 2: Synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide (Target Compound)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 2-chloro-5-nitrobenzenesulfonamide (assuming ~8.5 g, 35.92 mmol) in ethanol (100 mL).

-

Addition: Add ethylamine solution (4.6 mL, 71.84 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching & Isolation: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into 300 mL of stirred ice-cold water. A yellow solid will precipitate.[11]

-

Filtration: Stir the slurry for 30 minutes in an ice bath to maximize precipitation, then collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point to confirm its identity and purity.

Scale-Up Considerations and Process Development

Transitioning from a laboratory-scale synthesis to a pilot or commercial scale introduces significant challenges that must be addressed to ensure safety, efficiency, and reproducibility.[2][12][13] The process development phase is critical for identifying and controlling variables that could impact the quality of the final product.[1]

Figure 2: Interdependencies of key scale-up challenges.

Heat Management and Exotherm Control

The SNAr reaction between 2-chloro-5-nitrobenzenesulfonamide and ethylamine is exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation. On a large scale, this ratio decreases dramatically, increasing the risk of a thermal runaway.[6][8]

-

Causality: Uncontrolled temperature spikes can lead to accelerated reaction rates, increased pressure, and the formation of impurities from side reactions or product degradation.

-

Field-Proven Insight:

-

Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to quantify the heat of reaction, determine the maximum temperature of synthesis reaction (MTSR), and model the thermal accumulation under various addition rates and cooling capacities.

-

Controlled Addition: The primary method for controlling the exotherm is by regulating the addition rate of the limiting reagent (ethylamine). On a large scale, this must be done using a calibrated dosing pump. The addition should be subsurface to ensure immediate mixing and heat exchange.

-

Reactor Choice: Utilize a jacketed reactor with a high-performance heat transfer fluid and an appropriately sized cooling system.

-

Mass Transfer and Mixing

Effective mixing is crucial for maintaining a homogeneous reaction temperature and concentration, but it becomes more complex at larger volumes.

-

Causality: Inefficient mixing can lead to localized high concentrations of ethylamine, causing localized exotherms and potentially forming di-substituted or other byproducts. It can also result in incomplete conversion, reducing the overall yield.[14]

-

Field-Proven Insight:

-

Impeller Selection: The choice of impeller (e.g., pitched-blade turbine, retreat curve impeller) and its position within the reactor are critical. Computational Fluid Dynamics (CFD) modeling can help optimize mixing for the specific reactor geometry.

-

Stirring Speed: The agitation rate must be sufficient to ensure rapid homogenization without causing excessive splashing or introducing mechanical stress on the equipment. The optimal stirring speed should be determined during pilot runs.

-

Work-up, Crystallization, and Isolation

The work-up procedure must be adapted for handling large volumes of material safely and efficiently.

-

Causality: The quenching and precipitation step is critical for determining the final product's purity and physical properties (e.g., particle size distribution), which directly impact filtration and drying times. A "crash" precipitation from uncontrolled quenching can lead to fine particles that are difficult to filter.

-

Field-Proven Insight:

-

Controlled Quench: Instead of adding the reaction mixture to water, consider a "reverse quench" by slowly adding the reaction mixture to a large, well-agitated vessel of cold water at a controlled rate.

-

Crystallization Development: Develop a robust crystallization protocol. This may involve cooling the solution at a controlled rate, adding anti-solvents, and seeding to ensure consistent crystal morphology. This is a crucial step for achieving high purity and good handling characteristics.[14]

-

Filtration and Drying: For large-scale operations, equipment such as a Nutsche filter-dryer is preferable to a Büchner funnel, as it allows for filtration, washing, and drying in a single contained unit, minimizing operator exposure and material handling losses.

-

Process Safety and Hazard Analysis

A thorough safety assessment is non-negotiable.[15] The reagents and intermediates involved have specific hazards that must be mitigated.

-

Reagent Hazards:

-

2-Chloro-5-nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive.

-

Ethylamine: Flammable, volatile, and corrosive. Vapors can form explosive mixtures with air.

-

Nitroaromatic Compounds: Can be thermally unstable and possess explosive potential under certain conditions.[7] A thermal stability study (e.g., using Differential Scanning Calorimetry, DSC) of the intermediate and final product is highly recommended.

-

-

Field-Proven Insight:

-

Hazard and Operability (HAZOP) Study: A formal HAZOP study should be conducted to identify potential process deviations and their consequences.[12]

-

Engineering Controls: The process should be run in a closed system to contain volatile and hazardous materials. Reactors must be equipped with pressure relief systems (bursting discs, relief valves). Adequate ventilation and grounding to prevent static discharge are essential.

-

Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats. For handling large quantities of ethylamine, respiratory protection may be necessary.[8][16]

-

Pilot-Scale Synthesis Protocol (500 g Scale)

This protocol is designed for a 10 L jacketed glass reactor system.

Equipment and Setup

-

10 L jacketed glass reactor with overhead stirrer (pitched-blade turbine), reflux condenser, temperature probe (baffled), and a pressure-equalizing dropping funnel/dosing pump inlet.

-

Thermostatic circulator for reactor jacket temperature control.

-

Calibrated dosing pump for ethylamine addition.

-

20 L quenching vessel with overhead stirrer.

Reagent Quantities

| Reagent | MW ( g/mol ) | Quantity | Moles (mol) | Equiv. |

| 2-Chloro-5-nitrobenzenesulfonamide | 236.63 | 500 g | 2.11 | 1.0 |

| Ethylamine (70% in H₂O) | 45.07 | 270 mL | 4.22 | 2.0 |

| Ethanol (EtOH) | 46.07 | 5.0 L | - | - |

| Deionized Water (for quench) | 18.02 | 15 L | - | - |

Step-by-Step Procedure

-

Reactor Inerting and Charging: Purge the 10 L reactor with nitrogen. Charge the reactor with 2-chloro-5-nitrobenzenesulfonamide (500 g, 2.11 mol) and ethanol (5.0 L).

-

Initial Heating: Start agitation at 150-200 RPM. Heat the reactor jacket to achieve an internal temperature of 75-80 °C to bring the mixture to a gentle reflux.

-

Controlled Reagent Addition: Once at reflux, begin the slow, subsurface addition of the ethylamine solution (270 mL) via the dosing pump over a period of 2-3 hours.

-

Temperature Monitoring: Carefully monitor the internal temperature and the jacket temperature. The exotherm should cause a slight increase in the reflux rate. Adjust the addition rate or jacket temperature as necessary to maintain a controlled reflux. Do not allow the internal temperature to exceed 85 °C.

-

Reaction Hold: After the addition is complete, hold the mixture at reflux for an additional 2-4 hours.

-

In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the starting material (<1% remaining).

-

Cooling and Transfer: Once complete, cool the reaction mixture to 20-25 °C.

-

Controlled Quench: In the 20 L vessel, charge deionized water (15 L) and cool to 0-5 °C with vigorous stirring. Slowly transfer the reaction mixture from the reactor into the cold water over ~1 hour. A yellow precipitate will form.

-

Aging: Stir the resulting slurry at 0-5 °C for at least 1 hour to ensure complete precipitation.

-

Isolation and Washing: Filter the product using a suitable large-scale filter (e.g., Nutsche filter). Wash the cake with several portions of cold deionized water (total of ~5 L) until the filtrate runs clear and has a neutral pH.

-

Drying: Dry the product under vacuum at 60 °C until a constant weight is achieved. The expected yield is 85-95%.

References

- Nitration reaction safety - YouTube. (2024).

- Process Development & Optimization for APIs | CDMO Services - PharmaCompass.com.

- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.

- Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. (2024).

- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024).

- 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide - Smolecule. (2023).

- Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025).

- Key Considerations for API Process Development and Optimization - Evotec. (2024).

- A LEADING CDMO FOR PHARMACEUTICAL PROCESS DEVELOPMENT AND UPSCALING - Evonik Industries.

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).

- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.

- Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025).

- Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd.

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016).

- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (2025).

- Nitrobenzene - Wikipedia.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023).

- Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf. (2018).

- 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem.

- Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024).

- 2-Chloro-5-nitrobenzenesulfonamide | CAS 96-72-0 | SCBT.

- 2-CHLORO-5-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich.

Sources

- 1. Process Development & Optimization for APIs | CDMO Services [pharmacompass.com]

- 2. scllifesciences.com [scllifesciences.com]

- 3. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. frontiersrj.com [frontiersrj.com]

- 6. vapourtec.com [vapourtec.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-5-nitrobenzenesulfonamide | CAS 96-72-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tianmingpharm.com [tianmingpharm.com]

- 13. A LEADING CDMO FOR PHARMACEUTICAL PROCESS DEVELOPMENT AND UPSCALING - Evonik Industries [healthcare.evonik.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]

- 16. ehs.com [ehs.com]

Troubleshooting & Optimization

Technical Support Center: Production of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide. Recognizing the critical importance of purity in pharmaceutical development, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production. Our focus is on the practical identification, mitigation, and elimination of common impurities, underpinned by a mechanistic understanding of the reaction chemistry.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues arising during the synthesis and purification of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide.

FAQ 1: What are the primary impurities I should anticipate in the synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide?

The synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide typically proceeds via the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzenesulfonamide with ethylamine. The impurity profile is, therefore, largely dictated by the purity of the starting materials and the control of side reactions.

Answer: You should primarily anticipate four classes of impurities:

-

Starting Material-Related Impurities:

-

Unreacted 2-chloro-5-nitrobenzenesulfonamide: The most common impurity, resulting from incomplete reaction.

-

Isomeric Starting Material (2-chloro-3-nitrobenzenesulfonamide): Arises from the initial nitration step to create the precursor. This will lead to the corresponding isomeric final product, which can be difficult to separate.[1]

-

-

Process-Related Impurities (By-products):

-

2-(Ethylamino)-3-nitrobenzene-1-sulfonamide: The isomeric by-product formed if the corresponding 3-nitro isomer is present in the starting material.

-

Hydrolysis Products: 2-Chloro-5-nitrobenzenesulfonic acid can form if the sulfonyl chloride precursor is exposed to water. While less common, the final sulfonamide can also hydrolyze under harsh acidic or basic conditions. Sulfonyl chlorides are generally susceptible to hydrolysis.[2]

-

-

Over-alkylation Impurities:

-

N-ethyl-2-(ethylamino)-5-nitrobenzene-1-sulfonamide: Di-ethylation can occur, where a second ethyl group attaches to the sulfonamide nitrogen. This is more likely with a large excess of ethylamine and elevated temperatures.

-

-

Degradation Products:

-

Impurities can arise from the degradation of the starting material or product under excessive heat or prolonged reaction times. The specific structures can vary.

-

FAQ 2: My reaction shows significant amounts of unreacted 2-chloro-5-nitrobenzenesulfonamide. How can I drive the reaction to completion?

Answer: Low conversion is a frequent challenge and typically points to issues with reactivity or reaction conditions.[2] Here are the causal factors and corresponding solutions:

-

Insufficient Nucleophilicity/Base: Ethylamine acts as both the nucleophile and the base to neutralize the HCl generated. If the reaction stalls, it may be due to the protonation of the remaining ethylamine, which significantly reduces its nucleophilicity.

-

Solution: Add a non-nucleophilic auxiliary base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a 1.1 to 1.5 molar excess relative to the starting material. This will scavenge the generated acid, preserving the nucleophilicity of the ethylamine.

-

-

Low Reaction Temperature: Nucleophilic aromatic substitutions often require thermal energy to overcome the activation barrier.

-

Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that promotes conversion without significant by-product formation. A typical starting point is 50-70°C.

-

-

Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

-

Solution: Employ a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. These solvents effectively solvate the transition state and do not interfere with the nucleophile.

-

FAQ 3: I've identified an isomeric impurity in my final product. What is its source and how can I eliminate it?

Answer: The presence of the 2-(Ethylamino)-3-nitrobenzene-1-sulfonamide isomer almost certainly traces back to the 2-chloro-3-nitrobenzenesulfonamide isomer in your starting material.[1] This impurity is generated during the nitration of 2-chlorobenzenesulfonamide.

-

Causality: The directing effects of the chloro- and sulfonyl- groups on the aromatic ring can lead to the formation of multiple nitro-isomers. While the 5-nitro isomer is typically major, reaction conditions can influence the ratio.

-

Minimization during Precursor Synthesis: Controlling the nitration temperature is critical. Lower temperatures generally favor the formation of the desired 5-nitro isomer. Ensure slow, dropwise addition of the nitrating agent with vigorous stirring to prevent localized temperature spikes.[1]

-

-

Troubleshooting Strategy:

-

Analyze the Starting Material: Before starting the reaction, obtain an HPLC or GC-MS spectrum of your 2-chloro-5-nitrobenzenesulfonamide to quantify the level of the isomeric impurity.

-

Purify the Starting Material: If the isomeric impurity level is unacceptably high, purify the starting material via recrystallization. Effective solvent systems include dilute ethanol or a mixture of chloroform and ligroin.[1]

-

Purify the Final Product: If the impurity is carried through to the final product, chromatographic separation (e.g., flash column chromatography) is often the most effective method for removal, although it can be challenging due to the similar polarity of the isomers. Recrystallization of the final product may also be effective if the isomeric ratio is highly skewed.

-

Part 2: Analytical & Purification Protocols

For reliable and reproducible results, standardized protocols are essential.

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide and its common impurities.

Objective: To separate the main component from unreacted starting material, isomeric impurities, and other by-products.

Instrumentation & Columns:

-

HPLC system with UV-Vis or Photo-Diode Array (PDA) detector.[3]

-

Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase & Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 20.0 | 80 |

| 25.0 | 80 |

| 25.1 | 20 |

| 30.0 | 20 |

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 30 °C

-

Detection Wavelength: 265 nm[3]

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.[4]

-

Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.[4]

Expected Elution Order: More polar compounds (e.g., hydrolysis products) will elute first, followed by the main product, and then less polar impurities (e.g., unreacted starting material).

Protocol 2: Recrystallization for Product Purification

Objective: To remove residual starting materials and some process-related impurities.

-

Solvent Selection: Ethanol or Isopropanol are often good starting points. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of hot solvent to just dissolve the solid. c. If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution. d. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. e. Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield. f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. g. Dry the purified crystals under vacuum.

Part 3: Visual Workflow Guides

Synthesis and Impurity Pathway

The following diagram illustrates the primary synthetic route to 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide and the points at which key impurities are introduced.

Caption: Synthetic pathway and origin of key impurities.

Troubleshooting Workflow for Impurity Detection

This workflow provides a logical sequence of steps to follow when an unknown peak is detected in your product analysis.

Caption: A logical workflow for impurity troubleshooting.

Part 4: Summary of Common Impurities

| Impurity Name | Potential Source | Recommended Analytical Technique | Mitigation Strategy |

| 2-chloro-5-nitrobenzenesulfonamide | Incomplete reaction | HPLC, TLC, LC-MS | Increase reaction time/temperature; use an auxiliary base. |

| 2-(Ethylamino)-3-nitrobenzene-1-sulfonamide | Isomeric impurity in starting material | HPLC, LC-MS | Purify starting material before use; optimize nitration conditions of precursor.[1] |

| 2-Chloro-5-nitrobenzenesulfonic acid | Hydrolysis of sulfonyl chloride precursor | HPLC, Ion Chromatography | Use anhydrous solvents and reagents.[2] |

| N-ethyl-2-(ethylamino)-5-nitrobenzene-1-sulfonamide | Over-alkylation with ethylamine | HPLC, LC-MS | Use a stoichiometric amount of ethylamine with an auxiliary base. |

References

- BenchChem.

- BenchChem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

- Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

-

PubChem. 2-Chloro-5-nitrobenzenesulfonamide. [Link]

- BenchChem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.

Sources

optimizing reaction temperature for ethylamino substitution on nitrobenzene

Technical Support Center: Optimization for Ethylamino-Nitrobenzene Systems

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SNAR-ET-NB-OPT Subject: Optimizing Reaction Temperature & Selectivity for N-Ethylation of Activated Nitrobenzenes[1][2]

Overview

Welcome to the Process Optimization Support Center. You are likely performing a Nucleophilic Aromatic Substitution (

This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic challenges of scaling this reaction. The critical variable here is temperature , which dictates the delicate balance between conversion rate, pressure management (due to ethylamine volatility), and impurity formation (hydrolysis).

Module 1: Kinetic Control & Temperature Profiling

User Question:

"I am switching from 1-fluoro-4-nitrobenzene to 1-chloro-4-nitrobenzene to save costs. I kept the temperature at 40°C, but the reaction has stalled at <10% conversion after 24 hours. What is the optimal temperature range?"

Technical Diagnosis:

You are experiencing a Leaving Group Reactivity Mismatch .

In

-

Fluorine (

): Highly electronegative.[1][2][3] It pulls electron density significantly, stabilizing the transition state and lowering the activation energy ( -

Chlorine (

): Less electronegative.[2] The ring is less activated, raising the

Troubleshooting Protocol:

-

Temperature Ramp: For Chloro-substrates, you must operate between 100°C – 130°C .[1][2]

-

Solvent Effect: If your equipment limits temperature (e.g., glass reflux), switch to a dipolar aprotic solvent (DMSO, DMF, NMP) to lower the activation barrier.[1][2]

-

The "Halogen Flip" Rule:

Visual Logic: Reactivity Decision Tree

Figure 1: Decision matrix for optimizing temperature and pressure based on the leaving group (F vs. Cl).

Module 2: Thermodynamics & Pressure Management

User Question:

"I am running the reaction at 110°C in a sealed tube. The pressure is spiking dangerously high. Is this normal?"

Technical Diagnosis:

Yes. Ethylamine (

Safety & Optimization Guide:

| Parameter | Recommendation | Technical Rationale |

| Reactor Type | Autoclave / Hastelloy | Glass pressure tubes are rated for ~10 bar.[1][2] This reaction can exceed 15-20 bar at 130°C with excess amine.[2] |

| Reagent Form | 2.0M in THF/MeOH or Anhydrous Gas | Using 70% aqueous ethylamine increases pressure (steam) and promotes hydrolysis impurities.[2] |

| Loading Factor | < 50% Volume | Leave headspace for gas expansion. Liquid expansion at 120°C is significant.[2] |

| Exotherm | Dosing Control | The reaction is exothermic.[4] In batch, the initial heat spike + vapor pressure spike can rupture disks. Ramp temp slowly. |

Module 3: Impurity Profiling (Hydrolysis)

User Question:

"My HPLC shows a peak at RRT 0.85. MS confirms it is p-nitrophenol.[2] How do I stop this?"

Technical Diagnosis:

You are seeing Competitive Hydrolysis .

In

Pathway Analysis & Solution:

To favor the Amination (Path A) over Hydrolysis (Path B) :

-

Reduce Water: Switch to anhydrous ethylamine (e.g., solution in THF) or dry ethanol.[1][2]

-

Equivalents: Use a large excess of ethylamine (3-5 equiv). This drives kinetics via mass action and acts as the base to neutralize the HCl generated.

-

Base Selection: Avoid strong inorganic bases like NaOH or KOH.[2] Use

or simply rely on excess ethylamine.[2]

Figure 2: Competitive reaction pathways. Path A is desired; Path B (Hydrolysis) is promoted by water and excessive heat.

Module 4: Standard Operating Procedure (SOP)

Objective: Synthesis of N-Ethyl-4-nitroaniline from 1-Chloro-4-nitrobenzene.

Reagents:

-

Solvent: Ethanol (Green/Protic) or DMSO (High Speed)[2]

Protocol:

-

Charging: Load 1-chloro-4-nitrobenzene into a high-pressure stainless steel autoclave.

-

Addition: Add Ethylamine solution. Note: If using DMSO, ensure the system is dry.

-

Sealing: Seal the reactor and purge with

to remove oxygen (prevents oxidative degradation). -

Ramp:

-

Reaction: Hold at 110°C for 6–12 hours. Monitor via HPLC (Target: >98% conversion).

-

Workup:

References

-

Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[2]

-

Process Chemistry (Amination): Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry (Context on

in drug design). -

Safety & Scale-up: Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition (Discusses pressure/temp effects in sealed vessels).[2] [2]

-

Industrial Synthesis: Org. Process Res. Dev. 2006, 10, 4, 770–783.[2] (General review of nucleophilic aromatic substitution in process chemistry).

(Note: Specific industrial patents for nitroaniline synthesis, such as EP0635483, also validate the temperature ranges of 100-130°C for chloro-derivatives).[2]

Sources

Technical Support Center: Isolating 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide and need to remove unreacted ethylamine from their reaction mixture. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.

Introduction

The synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide often involves the use of excess ethylamine to drive the reaction to completion. However, this leaves a significant challenge for purification: the removal of the unreacted, volatile, and basic ethylamine. This guide will walk you through the most effective methods to achieve a high-purity product, explaining the scientific principles behind each step.

Physicochemical Properties at a Glance

A clear understanding of the physical and chemical properties of both your product and the impurity is the foundation of a successful purification strategy.

| Property | 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide | Ethylamine |

| Molecular Weight | ~245.25 g/mol (based on structure) | 45.09 g/mol [1][2] |

| Boiling Point | High (solid at room temperature) | 16.6 °C[2] |

| Melting Point | Solid at room temperature | -81 °C[2] |

| Solubility in Water | Sparingly soluble | Very soluble[1] |

| Basicity (pKa of conjugate acid) | Weakly acidic (sulfonamide N-H) | Basic (pKa ~10.6) |

| Odor | Odorless | Strong ammonia-like[2][3][4] |

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove the bulk of unreacted ethylamine?

Given the low boiling point of ethylamine (16.6°C), the initial and most effective step is evaporation under reduced pressure (e.g., using a rotary evaporator).[5] This will remove the majority of the volatile amine. However, this method alone is often insufficient to remove all traces of ethylamine, which can form salts with the acidic sulfonamide proton.

Q2: Why is an acidic wash necessary after evaporation?

Ethylamine is a basic compound.[3] By washing the organic layer containing your product with a dilute aqueous acid (e.g., 1M HCl), you can protonate the residual ethylamine, forming a water-soluble salt (ethylammonium chloride).[6][7][8] This salt will then partition into the aqueous layer, effectively removing it from your desired product which remains in the organic phase.[6][7][8]

Q3: Can the acidic wash affect my sulfonamide product?